molecular formula C18H16ClF2N3O5S B11502328 N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-nitrobenzenesulfonamide

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B11502328
M. Wt: 459.9 g/mol
InChI Key: SNQAEQKKJQZMCZ-UHFFFAOYSA-N
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Description

N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features an indole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as the chlorodifluoromethoxy, nitro, and sulfonamide groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxindole derivatives.

Scientific Research Applications

N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-NITROBENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole core, along with the chlorodifluoromethoxy and sulfonamide groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H16ClF2N3O5S

Molecular Weight

459.9 g/mol

IUPAC Name

N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C18H16ClF2N3O5S/c1-11-15(16-10-13(29-18(19,20)21)4-7-17(16)23-11)8-9-22-30(27,28)14-5-2-12(3-6-14)24(25)26/h2-7,10,22-23H,8-9H2,1H3

InChI Key

SNQAEQKKJQZMCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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